molecular formula C9H10BrClN2 B2642313 6-Bromo-1-methylindol-2-amine;hydrochloride CAS No. 2377035-11-3

6-Bromo-1-methylindol-2-amine;hydrochloride

Cat. No. B2642313
CAS RN: 2377035-11-3
M. Wt: 261.55
InChI Key: VRMTXUDIOUVOII-UHFFFAOYSA-N
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Description

6-Bromo-1-methylindol-2-amine hydrochloride is a chemical compound with the CAS Number: 2377035-11-3 . It is a powder in physical form . This compound is used in scientific research and finds applications in various fields, including medicinal chemistry, drug discovery, and neuroscience studies.


Molecular Structure Analysis

The molecular weight of this compound is 261.55 . The IUPAC name is 6-bromo-1-methyl-1H-indol-2-amine hydrochloride . The InChI code is 1S/C9H9BrN2.ClH/c1-12-8-5-7 (10)3-2-6 (8)4-9 (12)11;/h2-5H,11H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 261.55 . The storage temperature is room temperature .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have shown potential in combating various microbes . This makes them a valuable resource in the development of new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad spectrum of applications makes them a versatile tool in medical research .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products .

Antiviral Applications

Indole derivatives possess antiviral activities . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new antiviral derivatives .

Anti-inflammatory Applications

Indole derivatives have shown potential as anti-inflammatory agents . This makes them a valuable resource in the development of new anti-inflammatory drugs .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant activities . This property can be harnessed in the development of new antioxidant drugs .

Antidiabetic Applications

Indole derivatives have shown potential as antidiabetic agents . This makes them a valuable resource in the development of new antidiabetic drugs .

Safety And Hazards

The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives, such as 6-Bromo-1-methylindol-2-amine hydrochloride, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-bromo-1-methylindol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.ClH/c1-12-8-5-7(10)3-2-6(8)4-9(12)11;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMTXUDIOUVOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methylindol-2-amine;hydrochloride

CAS RN

2377035-11-3
Record name 6-bromo-1-methyl-1H-indol-2-amine hydrochloride
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